molecular formula C21H28N6O B6446951 2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549019-55-6

2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6446951
CAS No.: 2549019-55-6
M. Wt: 380.5 g/mol
InChI Key: VNTGDVLZYSYQAV-UHFFFAOYSA-N
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Description

2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C21H28N6O and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.23245954 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to target poly (ADP-ribose) polymerase, an enzyme involved in DNA repair and cell death regulation . The interaction between this compound and poly (ADP-ribose) polymerase is characterized by the inhibition of the enzyme’s activity, leading to the accumulation of DNA damage and subsequent cell death .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In human breast cancer cells, it has been observed to induce cell death by inhibiting poly (ADP-ribose) polymerase . This inhibition leads to the accumulation of DNA damage, which triggers cell death pathways. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of poly (ADP-ribose) polymerase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with poly (ADP-ribose) polymerase. By binding to the enzyme, it inhibits its activity, preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA lesions, which ultimately results in cell death. Additionally, this compound may also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of poly (ADP-ribose) polymerase and prolonged accumulation of DNA damage . Its degradation over time may lead to a decrease in its inhibitory effects and a potential recovery of cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits poly (ADP-ribose) polymerase activity, leading to the accumulation of DNA damage and cell death . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy cells and tissues . Threshold effects have also been reported, where a minimum effective dose is required to achieve significant inhibition of poly (ADP-ribose) polymerase activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and effects. The compound’s metabolism may influence its stability, degradation, and overall efficacy in inhibiting poly (ADP-ribose) polymerase . Additionally, its effects on metabolic flux and metabolite levels may contribute to its impact on cellular function and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its inhibitory effects on poly (ADP-ribose) polymerase . The compound’s distribution within different cellular compartments may also play a role in its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, where it can effectively inhibit poly (ADP-ribose) polymerase . The compound’s localization within the nucleus, where poly (ADP-ribose) polymerase is primarily active, is essential for its inhibitory effects and subsequent accumulation of DNA damage .

Properties

IUPAC Name

2-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O/c1-18-7-8-22-21(23-18)27-11-9-24(10-12-27)17-20(28)26-15-13-25(14-16-26)19-5-3-2-4-6-19/h2-8H,9-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNTGDVLZYSYQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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